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Compound of Interest

ethyl 2-(1H-indol-3-yl)-2-
Compound Name:
oxoacetate

Cat. No.: B108318

The indole ring system is a cornerstone of modern drug discovery, present in a vast array of
natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to
participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets.
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate, also known as ethyl 3-indoleglyoxylate, serves as a
highly versatile intermediate. Its structure incorporates the nucleophilic indole ring attached to a
dielectrophilic a-keto ester moiety. This arrangement allows for sequential and selective
chemical modifications, making it an invaluable precursor for constructing complex molecular
architectures, including those developed as potential inhibitors of enzymes like p38 kinase and
5-lipoxygenase, as well as various receptor ligands.

This document serves as a practical, field-proven guide to understanding and utilizing this key
synthetic intermediate.

Physicochemical & Structural Properties

Precise identification and understanding of a reagent's physical properties are critical for its
effective use in synthesis. While some experimental properties like melting point are not
consistently reported in common databases, the core structural and chemical identifiers are
well-defined.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b108318?utm_src=pdf-interest
https://www.bldpharm.com/products/229020-85-3.html
https://www.benchchem.com/product/b108318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

ethyl 2-(1H-indol-3-yl)-2-

IUPAC Name -
oxoacetate
Ethyl 3-indoleglyoxylate, 3-
Synonyms ] -
(Ethoxyoxalyl)indole
Not consistently assigned; use
CAS Number of chemical name or structure -
is recommended.
Molecular Formula C12H11NOs3
Molecular Weight 217.22 g/mol

Expected to be a solid, ranging )
Appearance ) General Observation
from off-white to yellow/brown.
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Synthesis: Electrophilic Acylation of the Indole
Nucleus

The most reliable and scalable method for preparing ethyl 2-(1H-indol-3-yl)-2-oxoacetate is
the Friedel-Crafts acylation of indole.[3][4] This electrophilic aromatic substitution targets the
electron-rich C3 position of the indole ring. The electrophile, an ethoxyoxalyl cation, is
generated in situ from ethyl oxalyl chloride and a Lewis acid catalyst.

Expertise & Causality: The choice of a Lewis acid (e.g., AlClz, SnCla, TiCla) is critical. A
stoichiometric amount is often required because the product's carbonyl groups can coordinate
to the catalyst, rendering it inactive.[4] The reaction must be conducted under anhydrous
conditions, as Lewis acids react vigorously with water. The reaction is typically initiated at a low
temperature (0 °C) to control the initial exothermic reaction between the Lewis acid and the
acyl chloride, before being allowed to warm to ensure the reaction goes to completion.
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Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a robust, well-established procedure for a similar transformation
and is designed to be self-validating through careful control of reaction conditions and a logical
work-up sequence.[5][6]

Reagents:

Indole (1.0 equiv)

» Ethyl oxalyl chloride (1.1 equiv)

e Anhydrous Aluminum Chloride (AICI3) (1.2 equiv)
o Anhydrous Dichloromethane (DCM)

o Concentrated Hydrochloric Acid (HCI)

o Saturated Sodium Bicarbonate (NaHCOs3) solution

e Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQa) or Sodium Sulfate (Na2S0a)

Workflow Diagram:
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Reaction Setup (Anhydrous)

1. Suspend AICl3
in anhydrous DCM
under Argon at 0°C

'

2. Add Ethyl Oxalyl Chloride
dropwise at 0°C.
Stir 15 min.

'

3. Add Indole solution
in DCM dropwise at 0°C

4. Warm to RT.
Stir for 2-4 hours.
(Monitor by TLC)

Work-up & Isolation
5. Quench reaction by pouring
slowly onto ice/conc. HCI
6. Separate organic layer.
Extract aqueous with DCM
7. Wash combined organic layers
with NaHCOs and brine
8. Dry over MgSOa,
filter, and concentrate

Purififation

9. Purify crude solid via
column chromatography
(e.g., Hexane/EtOAc)

Click to download full resolution via product page

Caption: Workflow for the synthesis of ethyl 2-(1H-indol-3-yl)-2-oxoacetate.
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Step-by-Step Methodology:

e Reaction Setup: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic
stirrer, argon inlet, and addition funnel, add anhydrous aluminum chloride (1.2 equiv).
Suspend the AICIs in anhydrous dichloromethane under a positive pressure of argon and
cool the flask to 0 °C in an ice bath.

e Acylium lon Formation: Add ethyl oxalyl chloride (1.1 equiv) dropwise to the stirred
suspension over 15 minutes. The mixture may change color. Allow it to stir for an additional
15 minutes at 0 °C.

 Indole Addition: Dissolve indole (1.0 equiv) in a minimal amount of anhydrous DCM and add
it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

o Reaction Completion: After the addition is complete, remove the ice bath and allow the
reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of
indole by Thin Layer Chromatography (TLC).

e Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated
HCI. Slowly and carefully pour the reaction mixture into the ice/HCI mixture with vigorous
stirring. Causality: This step hydrolyzes the aluminum complexes, protonates any basic
byproducts, and moves the aluminum salts into the aqueous phase.

o Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM)
layer. Extract the aqueous layer twice more with DCM.

e Washing: Combine all organic layers. Wash sequentially with saturated NaHCOs solution (to
neutralize any remaining acid) and then with brine (to begin the drying process).

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQea, filter, and remove
the solvent under reduced pressure using a rotary evaporator to yield the crude product.

 Purification: The resulting crude solid can be purified by silica gel column chromatography
using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent
system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization
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Structural confirmation is paramount. The following spectroscopic signatures are characteristic
of ethyl 2-(1H-indol-3-yl)-2-oxoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The
expected chemical shifts (in CDCls) are predicted based on analyses of closely related
structures.[7][8]

Expected 'H and 3C NMR Data:
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Assignment

1H Chemical Shift
(6, ppm)

13C Chemical Shift

(5, ppm)

Key Features

Ethyl -CHs

~1.4 (t,3H,J=7.1
Hz)

~14.1

Triplet signal due to
coupling with the
adjacent CHz group.

Ethyl -CH:z

~4.4(q,2H,J=7.1
Hz)

~62.5

Quartet signal due to

coupling with the CHs
group.

Indole H5, H6, H7

~7.2-7.5 (m, 3H)

~122 - 126

Complex multiplet
region for the benzene

portion of the indole.

Indole H4

~8.3 (d, 1H)

~121.5

Downfield signal due
to proximity to the

electron-withdrawing

group.

Indole H2

~8.4 (d, 1H)

~138

A distinct doublet or
singlet, significantly
deshielded.

Indole N-H

~8.9 (br s, 1H)

Broad singlet,
exchangeable with
D20.

Ester C=0

~163

Carbonyl of the ester

group.

Keto C=0

~182

Highly deshielded
ketone carbonyl

carbon.

Indole C3

~113

Quaternary carbon
attached to the
glyoxylate group.

Other Indole Quats

~127, ~137

C3a and C7a of the

indole ring.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.
e ~3300 cm~% N-H stretch (indole). A moderately broad peak.
e ~1735 cm~1: C=0 stretch (ester). A strong, sharp absorption.

e ~1650 cm~1: C=0 stretch (ketone conjugated with indole ring). A strong, sharp absorption at
a lower wavenumber than the ester due to conjugation.

e ~1600-1450 cm~1: C=C stretching vibrations of the aromatic indole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

e High-Resolution MS (HRMS): Calculated for [M+H]* (C12H12NOs): 218.0790. Found: should
match within 5 ppm. This provides unequivocal confirmation of the molecular formula.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from its two distinct reactive domains: the indole nucleus and the
a-keto ester side chain. This allows for a diverse range of subsequent chemical
transformations.
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Caption: Key reaction pathways for ethyl 2-(1H-indol-3-yl)-2-oxoacetate.

e Reactions at the Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated
with a suitable base (e.g., NaH) and subsequently alkylated or protected (e.g., with SEM,
BOC, or tosyl groups). This is often a necessary first step to prevent side reactions during

subsequent manipulations.[9]

e Reactions at the a-Keto Group: The ketone is a prime site for nucleophilic attack. It can be
selectively reduced (e.g., with sodium borohydride) to the corresponding a-hydroxy ester. It
also serves as a key electrophile for condensation reactions with binucleophiles (like
hydrazines or 1,2-diamines) to form various heterocyclic rings, a common strategy in drug

discovery.

o Reactions at the Ester Group: The ethyl ester can be hydrolyzed under basic (e.g., LiOH,
NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be
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coupled with amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form
amides.[2]

Safety and Handling

Trustworthiness: While a specific safety data sheet (SDS) for the parent compound is not
widely available, data from closely related analogs, such as ethyl 2-(6-chloro-1H-indol-3-yl)-2-
oxoacetate, provides a reliable basis for hazard assessment.[10]

e GHS Hazard Classification:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.

o Eye/Face Protection: Wear chemical safety goggles or a face shield.
» Skin Protection: Wear nitrile gloves and a lab coat. Avoid contact with skin.

» Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-
approved respirator.

» Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Keep away
from sources of ignition.

First Aid Measures:
 Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

o Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated
clothing.
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o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical attention.

 Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

References

o Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
Coll. Vol. 10, p.492 (2004); Vol. 77, p.1 (2000).

e SpectraBase. Ethyl indole-3-carboxylate.

e Organic Chemistry Portal. Friedel-Crafts Acylation.

e PubChem. Compound Summary for CID 76846865, Ethyl 2-(1H-indol-7-yl)-2-oxoacetate.

e Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester.

e Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-
methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega 2023, 8, 34, 31109-
31115.

o Synthesis and biological evaluation of indoles. Der Pharma Chemica, 2016, 8(1):451-462.

e PubChem. Compound Summary for CID 247965, Ethyl Indole-3-carboxylate.

o MetaSci. Safety Data Sheet Ethyl 3-indoleacetate.

e ResearchGate. 13C-nmr Chemical Shifts of 1, 2, and 3.

o Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules
2016, 21(3), 333.

o Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank 2017, 2017(3), M947.

» Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules
2016, 21(3), 333.

o Global Substance Registration System (GSRS). ETHYL 3-INDOLYLGLYOXYLATE.

o Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank 2017, 2017(3), M947.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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